molecular formula C10H12ClNO2 B3049540 1,2,3,4-Tetrahydro-isoquinoline-6-carboxylic acid hydrochloride CAS No. 2097068-75-0

1,2,3,4-Tetrahydro-isoquinoline-6-carboxylic acid hydrochloride

Cat. No. B3049540
M. Wt: 213.66
InChI Key: ACVOHPIGCQRZCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydro-isoquinoline-6-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H12ClNO2 . It is a white solid . The compound is part of the large group of natural products known as isoquinoline alkaloids, in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class .


Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydro-isoquinoline-6-carboxylic acid hydrochloride has been explored under the standard Pictet–Spengler conditions . The use of dimethoxymethane and a catalytic amount of BF3·OEt2 has been described as an appropriate system to promote ring closure from N-Cbz aryl-substituted α-amino phosphonates .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydro-isoquinoline-6-carboxylic acid hydrochloride can be represented by the InChI code 1S/C10H11NO2.ClH/c12-10(13)8-1-2-9-6-11-4-3-7(9)5-8;/h1-2,5,11H,3-4,6H2,(H,12,13);1H . The compound has a molecular weight of 213.66 g/mol .


Physical And Chemical Properties Analysis

1,2,3,4-Tetrahydro-isoquinoline-6-carboxylic acid hydrochloride is a white solid . It has a molecular weight of 213.66 g/mol . The compound has a computed XLogP3-AA value of -1.4, indicating its solubility properties . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Mimicking Tyrosine Conformation in Opioid Peptides

1,2,3,4-Tetrahydro-isoquinoline derivatives, like 6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, have been studied for their ability to mimic the active conformation of tyrosine in opioid ligands. This research explores their interaction with mu and delta opioid receptors, highlighting their potential in opioid peptide research (Sperlinga et al., 2005).

Synthetic Applications

Research has explored the decarboxylation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives in various solvents, yielding different isoquinoline derivatives. This process is significant in the synthesis of various compounds (Tachibana et al., 1968).

Alkaloid Synthesis

Studies have shown that derivatives of 1,2,3,4-tetrahydroisoquinoline can be used in the synthesis of alkaloids like corlumine. This process involves diastereoselective alkylation and highlights the compound's role in complex organic syntheses (Huber & Seebach, 1987).

Characterization of Derivatives

The synthesis and characterization of various 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been extensively studied. These include hydrochlorides of methyl ester, N-carboxy anhydride, and N-acetyl derivative, providing valuable insights for further chemical research (Jansa et al., 2006).

Mass Spectrometric Analysis

1,2,3,4-Tetrahydroisoquinoline derivatives have been analyzed in mass spectrometric studies, particularly for their role in the formation of carboxylic acids after collisional activation. This research is crucial for understanding the behavior of these compounds in mass spectrometry, particularly for drug candidates like FG-2216 (Thevis et al., 2008).

Enantiomer Synthesis

Research has been conducted on the synthesis of enantiomers of 1,2,3,4-tetrahydro-6,7-dihydroxy-1-methylisoquinoline-1-carboxylic acid. Such studies are important for understanding the bioprecursor role of these compounds in humans (Dostert et al., 1992).

properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c12-10(13)8-1-2-9-6-11-4-3-7(9)5-8;/h1-2,5,11H,3-4,6H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVOHPIGCQRZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydro-isoquinoline-6-carboxylic acid hydrochloride

CAS RN

2097068-75-0
Record name 6-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2097068-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4-Tetrahydro-isoquinoline-6-carboxylic acid hydrochloride
Reactant of Route 2
1,2,3,4-Tetrahydro-isoquinoline-6-carboxylic acid hydrochloride
Reactant of Route 3
1,2,3,4-Tetrahydro-isoquinoline-6-carboxylic acid hydrochloride
Reactant of Route 4
1,2,3,4-Tetrahydro-isoquinoline-6-carboxylic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
1,2,3,4-Tetrahydro-isoquinoline-6-carboxylic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1,2,3,4-Tetrahydro-isoquinoline-6-carboxylic acid hydrochloride

Citations

For This Compound
1
Citations
J Rao Yerrabelly, R Kommera… - …, 2020 - Wiley Online Library
An efficient and improved synthesis of a novel anti‐inflammatory drug, Lifitegrast 1 is described from Benzofuran‐6‐carboxylicacid. This synthetic approach avoided the racemization, …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.